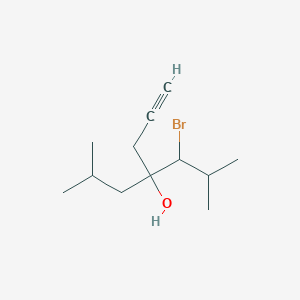![molecular formula C10H14ClNO2S2 B8043850 1-[(4-chlorophenyl)methylsulfanyl]-N,N-dimethylmethanesulfonamide](/img/structure/B8043850.png)
1-[(4-chlorophenyl)methylsulfanyl]-N,N-dimethylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chlorophenyl)methylsulfanyl]-N,N-dimethylmethanesulfonamide is a chemical compound characterized by its unique molecular structure, which includes a chlorophenyl group, a methylsulfanyl group, and a dimethylmethanesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methylsulfanyl]-N,N-dimethylmethanesulfonamide typically involves the reaction of 4-chlorobenzyl chloride with sodium methanethiolate to form the corresponding thioether. This intermediate is then treated with dimethylsulfate to introduce the N,N-dimethylmethanesulfonamide group. The reaction conditions include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters (temperature, pressure, and reaction time) is common to optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-chlorophenyl)methylsulfanyl]-N,N-dimethylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of the corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable bases, are used for substitution reactions.
Major Products Formed:
Sulfoxide and Sulfone Derivatives: Resulting from oxidation reactions.
Thiol and Thioether Derivatives: Resulting from reduction reactions.
Various Nucleophilic Substitution Products: Resulting from substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-[(4-chlorophenyl)methylsulfanyl]-N,N-dimethylmethanesulfonamide has found applications in various scientific research areas:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-[(4-chlorophenyl)methylsulfanyl]-N,N-dimethylmethanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activities. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Vergleich Mit ähnlichen Verbindungen
Sulfamethoxazole
Sulfadiazine
Sulfisoxazole
Sulfapyridine
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methylsulfanyl]-N,N-dimethylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S2/c1-12(2)16(13,14)8-15-7-9-3-5-10(11)6-4-9/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANOYVKJXYLRLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CSCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-chloro-3-nitrophenyl)methylsulfanyl]-4-oxo-6-propyl-1H-pyrimidine-5-carbonitrile](/img/structure/B8043782.png)
![5-Amino-2-[(propan-2-ylamino)methyl]benzenesulfonic acid](/img/structure/B8043785.png)
![N-[2-(benzenesulfonyl)ethyl]-N-ethylaniline](/img/structure/B8043791.png)

![5-amino-2-[(E)-2-(4-aminophenyl)ethenyl]benzenesulfonic acid](/img/structure/B8043798.png)



![9,11-Dihydroxychromeno[3,4-b]chromen-12(6H)-one](/img/structure/B8043852.png)
![N-[4-(2-acetamidophenoxy)phenyl]acetamide](/img/structure/B8043858.png)
![Ethyl 2-oxo-2-[(3-oxo-1,4-benzoxazin-4-yl)amino]acetate](/img/structure/B8043866.png)

